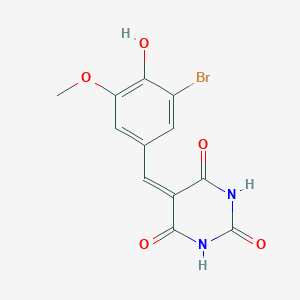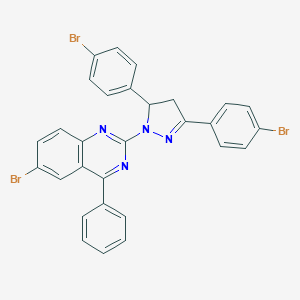
2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19Br3N4 and its molecular weight is 663.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Semiconductors for OLED Devices
Research in organic semiconductors, such as BODIPY-based materials, has shown promise for applications in OLEDs. These materials have been identified as potential 'metal-free' infrared emitters due to their tunable properties for optoelectronics, including sensors and photovoltaics. BODIPY platform's structural design and synthesis have been crucial in developing these applications (Squeo & Pasini, 2020).
Antiestrogen Compounds for Breast Cancer
The search for nonsteroidal antiestrogens has been a significant area of research for treating hormone-dependent breast tumors. The development of pure antiestrogens aims to achieve a complete blockade of estrogen action, potentially offering more effective treatments for breast cancer patients who experience a relapse during tamoxifen therapy or as a first-line treatment for advanced breast cancer (Magarian et al., 1994).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is widely used to assess antioxidant capacity. This review delves into the reaction pathways underlying this assay, highlighting the specificity and relevance of oxidation products in evaluating antioxidants. The study suggests that while ABTS-based assays are valuable, they may introduce biases in comparing antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-bromo-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKLKOCYBGOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)
![4-[(1H-1,2,4-triazol-3-ylimino)methyl]benzoic acid](/img/structure/B415045.png)
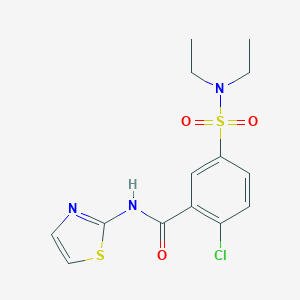
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)
![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)

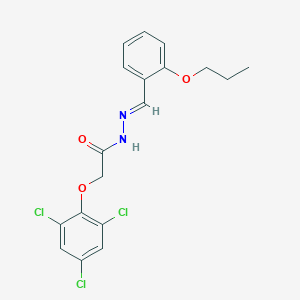
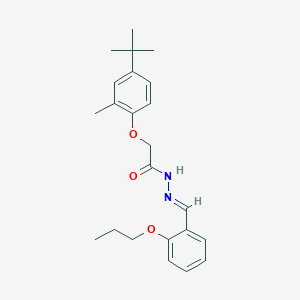
![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)
![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)
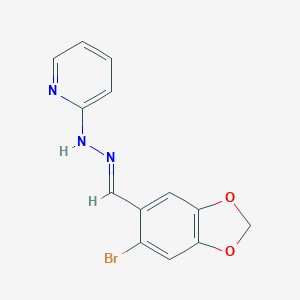

![2-Furaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B415067.png)
